Dual TXB2/LTD4 Release Inhibition Without 5-LO, COX, or PLA2 Activity Distinguishes Sch 37224 from Zileuton
Sch 37224 inhibits both LTD4 and TXB2 release from anaphylactic guinea pig lung with IC40 values of 3.9 µM and 1.9 µM, respectively, yet at concentrations achieving this dual inhibition, it does not inhibit 5-lipoxygenase, cyclooxygenase, or phospholipase A2 [1]. In contrast, zileuton, a prototypical 5-LO inhibitor, suppresses LT biosynthesis via direct enzyme inhibition (IC50 ~0.5–1 µM on purified 5-LO) but lacks direct TXA2 synthase inhibitory activity [2]. This mechanistic divergence means Sch 37224 provides a broader arachidonic acid pathway modulation without the potential for substrate shunting toward TXA2 that is observed with selective 5-LO inhibition alone.
| Evidence Dimension | Mechanism of leukotriene inhibition |
|---|---|
| Target Compound Data | LTD4 IC40 = 3.9 µM; TXB2 IC40 = 1.9 µM; no 5-LO, COX, or PLA2 inhibition |
| Comparator Or Baseline | Zileuton: 5-LO IC50 ≈ 0.5–1 µM; no reported direct TXA2 synthase inhibition |
| Quantified Difference | Distinct molecular target; Sch 37224 achieves dual LT/TXB2 suppression without engaging 5-LO catalytic site |
| Conditions | Anaphylactic guinea pig lung fragments (Sch 37224); purified human 5-LO enzyme assay (zileuton) |
Why This Matters
Procurement for multi-mediator inflammation models requires a tool that suppresses both LT and TXA2 pathways without the confounding variable of direct enzyme active-site inhibition, a profile Sch 37224 uniquely fulfills.
- [1] Kreutner, W., Sherwood, J., Sehring, S., Rizzo, C., Chapman, R. W., Siegel, M. I., & Egan, R. W. (1988). Antiallergy activity of Sch 37224, a new inhibitor of leukotriene formation. Journal of Pharmacology and Experimental Therapeutics, 247(3), 997-1003. View Source
- [2] McGill, K. A., & Busse, W. W. (1996). Zileuton. Lancet, 348(9029), 519–524. View Source
